3'-Methyl-2-morpholinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

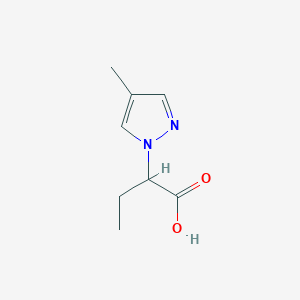

The compound 3'-Methyl-2-morpholinomethyl benzophenone is a derivative of benzophenone with a morpholine moiety and a methyl group attached to the benzene ring. Benzophenone derivatives are known for their utility in various chemical reactions and have been studied for their potential biological activities, including anti-proliferative effects against neoplastic cells .

Synthesis Analysis

The synthesis of related morpholine conjugated benzophenone analogues involves a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones. The structural activity relationship of these compounds indicates that the presence of a methyl group on the B ring of benzophenone is crucial for antiproliferative activity . This suggests that the synthesis of 3'-Methyl-2-morpholinomethyl benzophenone would likely involve similar strategic placement of functional groups to achieve desired biological effects.

Molecular Structure Analysis

A study utilizing density functional theory (DFT) has been conducted to identify the molecular structure of a similar compound, 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol. The research involved evaluating optimized molecular structures, vibrational frequencies, thermodynamic properties, and charge analyses. Theoretical vibrational spectra were interpreted with the aid of normal coordinate analysis based on scaled density functional force field. The results showed good agreement with experimental data, indicating the reliability of DFT in analyzing the molecular structure of such compounds .

Chemical Reactions Analysis

Benzophenone is known to be involved in photochemical reactions, as demonstrated by the benzophenone-sensitized reactions of quinolinecarbonitriles. These reactions proceed through energy-transfer mechanisms or via the ketyl radical of benzophenone, which exchanges a hydrogen atom with the substrate in the ground state . This suggests that 3'-Methyl-2-morpholinomethyl benzophenone could potentially participate in similar photochemical processes due to its benzophenone core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be studied using various analytical techniques. For instance, reverse-phase high-performance liquid chromatography (HPLC) has been applied to study the urinary excretion pattern of Benzophenone-3 and its metabolite in human urine. The developed method was sensitive, accurate, and reproducible, indicating that similar methods could be used to analyze the properties of 3'-Methyl-2-morpholinomethyl benzophenone and its metabolites .

科学研究应用

Antineoplastic Activity

A study by Al‐Ghorbani et al. (2017) synthesized novel derivatives of morpholine conjugated benzophenone and evaluated their antiproliferative activity against various types of neoplastic cells. They discovered that the presence of a methyl group on the B ring of benzophenone is crucial for antiproliferative activity, with certain compounds showing significant anti-mitogenic activity and potential for cancer treatment (Al‐Ghorbani et al., 2017).

Photocatalytic Degradation

Wang et al. (2019) conducted a study on the photocatalytic degradation of Benzophenone-3 (BP-3), a related compound, using synthesized PbO/TiO2 and Sb2O3/TiO2 photocatalysts. This research is relevant in exploring the environmental impact and degradation pathways of benzophenone derivatives (Wang et al., 2019).

Environmental Impact and Biodegradation

Research by Kim and Choi (2014) focused on Benzophenone-3, a common component in sunscreens and cosmetics, and its ecological risks. This study provides insights into the environmental persistence and potential impact of benzophenone derivatives on aquatic ecosystems (Kim & Choi, 2014). Additionally, Jin et al. (2019) isolated a novel benzophenone-3-degrading bacterium, Methylophilus sp. strain FP-6, highlighting the potential for microbial biodegradation of benzophenone derivatives (Jin et al., 2019).

Photoinitiators in Polymerization

Fouassier et al. (1995) investigated the excited state processes of photoinitiators in polymerization, which included the study of substituted benzophenones. Their research contributes to understanding how benzophenone derivatives can be used as photoinitiators in the polymerization of various materials (Fouassier et al., 1995).

Water Treatment and Oxidation

Yang and Ying (2013) explored the oxidation of benzophenone-3 during water treatment with ferrate(VI). This study is significant for understanding the chemical treatment processes and degradation pathways of benzophenone derivatives in water treatment scenarios (Yang & Ying, 2013).

属性

IUPAC Name |

(3-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-5-4-7-16(13-15)19(21)18-8-3-2-6-17(18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWPPMJKLOEPFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643521 |

Source

|

| Record name | (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methyl-2-morpholinomethyl benzophenone | |

CAS RN |

898749-90-1 |

Source

|

| Record name | (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)